6-(2-aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
Description
Properties
Molecular Formula |
C15H13N3O3 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
6-(2-aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C15H13N3O3/c1-7-5-12(19)21-14-8(2)13(20)10(6-9(7)14)11-3-4-17-15(16)18-11/h3-6,20H,1-2H3,(H2,16,17,18) |
InChI Key |
WBWQRDLDPSOJSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)C3=NC(=NC=C3)N)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy and Key Intermediates
The target compound integrates a 7-hydroxy-4,8-dimethylcoumarin core with a 2-aminopyrimidin-4-yl substituent at the 6-position. Its synthesis involves two primary stages:
- Construction of the coumarin backbone with pre-installed functional groups.
- Introduction of the 2-aminopyrimidine moiety via cyclocondensation or nucleophilic substitution.
Synthesis of 7-Hydroxy-4,8-Dimethyl-6-Acetylcoumarin
The coumarin precursor is synthesized via the Pechmann condensation, as detailed in. A mixture of resorcinol derivatives and β-keto esters undergoes acid-catalyzed cyclization. For example:
- Reactants : 3,5-Dimethylresorcinol and ethyl acetoacetate.
- Catalyst : Concentrated sulfuric acid or polyphosphoric acid (PPA).
- Conditions : 120°C for 2–4 hours, yielding 7-hydroxy-4,8-dimethyl-6-acetylcoumarin (Intermediate 1) with 80–90% efficiency.
Table 1: Characterization of Intermediate 1
| Property | Value | Source |
|---|---|---|
| Melting Point | 252–253°C | |
| $$ ^1H $$ NMR (DMSO-$$ d_6 $$) | δ 2.32 (s, 3H, CH$$ _3 $$), 2.48 (s, 3H, CH$$ _3 $$), 6.22 (s, 1H, coumarin H-3) | |
| Yield | 85% |
Functionalization at the 6-Position: Enaminone Formation
The acetyl group at C-6 is converted to an enaminone intermediate to facilitate pyrimidine ring formation. This step employs N,N-dimethylformamide dimethyl acetal (DMFDMA) under anhydrous conditions:
- Reactants : Intermediate 1 (10 mmol), DMFDMA (15 mmol).
- Solvent : Dry toluene.
- Conditions : Reflux for 3–6 hours, yielding 6-(dimethylaminomethylene)-7-hydroxy-4,8-dimethylcoumarin (Intermediate 2) in 63–84%.
Table 2: Enaminone Synthesis Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | Maximizes enamine formation |
| Reaction Time | 4 hours | Balances conversion and side reactions |
| Solvent | Anhydrous toluene | Prevents hydrolysis |
Pyrimidine Ring Construction via Guanidine Cyclocondensation
The enaminone undergoes cyclization with guanidine carbonate to install the 2-aminopyrimidine moiety:
- Reactants : Intermediate 2 (10 mmol), guanidine carbonate (15 mmol).
- Solvent : Dry pyridine.
- Conditions : Reflux for 6–10 hours, yielding the title compound in 71–87%.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of guanidine’s amino group on the enaminone’s electrophilic carbon, followed by cyclodehydration. This mechanism is analogous to pyrimidine syntheses described in, where guanidine condenses with β-diketones.
Table 3: Comparative Yields in Pyrimidine Synthesis
| Guanidine Source | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Guanidine carbonate | Pyridine | 71–87 | |
| Guanidine hydrochloride | Ethanol | 48–65 |
Alternative Routes and Modifications
Characterization and Analytical Data
The final product is validated via spectroscopic and elemental analysis:
Table 4: Spectral Data for 6-(2-Aminopyrimidin-4-yl)-7-Hydroxy-4,8-Dimethyl-2H-Chromen-2-One
Challenges and Optimization Opportunities
- Regioselectivity : Competing cyclization pathways may yield pyrimido[1,2-a]benzimidazol byproducts. Using excess guanidine (1.5 equiv) mitigates this.
- Solvent Choice : Anhydrous pyridine enhances nucleophilicity of guanidine compared to protic solvents like ethanol.
- Scalability : Polyphosphoric acid (PPA) facilitates large-scale coumarin synthesis but requires careful temperature control to avoid decomposition.
Chemical Reactions Analysis
Types of Reactions
6-(2-aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a chromone derivative, while reduction of the amino group can produce an amine-substituted chromenone .
Scientific Research Applications
6-(2-aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and cellular pathways.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases.
Industry: The compound can be used in the development of new materials with unique optical and electronic properties
Mechanism of Action
The mechanism of action of 6-(2-aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Core Coumarin Derivatives
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one (Compound 5)
- Structure: Lacks the 2-aminopyrimidin-4-yl group at position 4.
4-Methyl-6,7-dihydroxycoumarin
- Structure : Dihydroxyl groups at positions 6 and 5.
- Activity: Demonstrates superior antioxidant activity compared to mono-hydroxy derivatives, highlighting the importance of multiple hydroxyl groups for radical scavenging .
- Comparison : The target compound’s single hydroxyl group at position 7 may limit antioxidant efficacy but could improve metabolic stability.
Pyrimidine-Substituted Coumarins
6-(2-Aminopyrimidin-4-yl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
6-Chlorofurochromenylidenepyrimidinamines (e.g., Compound 4a–d)
- Structure : Furochromene core with pyrimidine and halogen substituents.
- Activity : These compounds showed analgesic and anti-inflammatory activities in preclinical models .
- Comparison : The coumarin core in the target compound may offer different bioavailability profiles compared to furochromene derivatives.
Heterocyclic Hybrids
7-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one
- Structure: Thienopyrimidine fused ring linked via an oxygen atom to coumarin.
Structural and Functional Data Table
Biological Activity
The compound 6-(2-aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a heterocyclic organic molecule that has garnered attention due to its potential biological activities, particularly as an anticancer agent. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Formula: C15H13N3O3
Molecular Weight: 283.28 g/mol
IUPAC Name: 6-(2-aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethylchromen-2-one
Canonical SMILES: CC1=CC(=O)OC2=C(C(=C(C=C12)C3=NC(=NC=C3)N)O)C
The biological activity of this compound primarily involves its interaction with specific protein kinases, which are crucial in regulating cellular processes. By binding to the active sites of these kinases, the compound inhibits their activity, leading to disrupted signaling pathways associated with cancer cell proliferation and survival.
Biological Activity Overview
Research indicates that This compound exhibits several biological activities:
-
Anticancer Activity
- The compound has shown promising results in inhibiting cancer cell lines, particularly through the induction of apoptosis (programmed cell death). Its mechanism involves targeting kinase pathways that are often dysregulated in cancer.
- In vitro studies have demonstrated its effectiveness against various cancer cell lines, with significant cytotoxicity observed at specific concentrations.
-
Enzyme Inhibition
- The compound acts as a biochemical probe for studying enzyme interactions. It has been reported to inhibit specific enzymes involved in cancer progression and metastasis.
-
Antimicrobial Properties
- Preliminary studies suggest that this compound may also possess antimicrobial properties, although further research is needed to establish its efficacy against specific bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines; inhibits protein kinases | |
| Enzyme Inhibition | Inhibits specific enzymes related to cancer progression | |
| Antimicrobial | Potential activity against certain bacterial strains |
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 15 | Apoptosis induction via kinase inhibition | |
| HeLa | 10 | Disruption of signaling pathways | |
| A549 | 20 | Induction of cell cycle arrest |
Case Studies
Several case studies have examined the biological activity of this compound:
-
Study on MCF-7 Breast Cancer Cells
- Researchers evaluated the cytotoxic effects of the compound on MCF-7 cells and found an IC50 value of 15 µM, indicating significant potential for use in breast cancer therapy. The study highlighted the role of apoptosis as a primary mechanism for cell death induced by the compound.
-
In Vivo Studies
- Animal models have been used to assess the therapeutic potential of this compound in inhibiting tumor growth. Results indicated a reduction in tumor size and improved survival rates compared to control groups receiving no treatment.
Q & A
Q. Basic
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The software is robust for small-molecule crystallography, resolving hydrogen bonding and π-stacking interactions .
- NMR/LC-MS : ¹H/¹³C NMR confirms substitution patterns, while LC-MS (e.g., m/z 450.9 [M+H]⁺ in ) validates molecular weight.
- Hydrogen Bonding Analysis : Graph set analysis (via Mercury CSD) identifies recurring motifs (e.g., R₂²(8) rings) critical for supramolecular assembly .
How does the compound’s antiadipogenic activity compare to structural analogs?
Advanced
In vitro assays (e.g., MTT-based antiadipogenesis) show that 7-hydroxy-4,8-dimethylcoumarin derivatives (IC₅₀ ~26–37 µM) exhibit moderate activity compared to dihydroxylated analogs (e.g., 7,8-dihydroxy-4-methylcoumarin, IC₅₀ ~10 µM) . Methodological Insight :
- Structure-Activity Relationship (SAR) : Hydroxyl groups at positions 6 and 7 enhance antioxidant capacity, while bulky substituents (e.g., trifluoromethyl) may reduce bioavailability .
- Assay Design : Standardize adipocyte differentiation protocols (e.g., MT-4 cell line) and include positive controls (e.g., rosiglitazone) to minimize variability .
How can computational modeling resolve contradictions in crystallographic data?
Q. Advanced
- Packing Similarity Analysis : Use Mercury’s Materials Module to compare crystal structures of analogs. For example, discrepancies in hydrogen-bonding motifs (e.g., O–H···N vs. O–H···O) may arise from solvent effects or polymorphism .
- Density Functional Theory (DFT) : Predict preferred tautomeric forms (e.g., keto-enol equilibrium) to reconcile experimental vs. theoretical bond lengths .
What strategies optimize the Suzuki-Miyaura coupling step for scale-up?
Q. Advanced
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for improved efficiency. Evidence suggests Pd(PPh₃)₄ achieves >65% yield in cross-coupling reactions with arylboronic acids .
- Solvent Optimization : Replace 1,4-dioxane with greener solvents (e.g., ethanol-water mixtures) to enhance sustainability without compromising reactivity .
How do substituent effects influence hydrogen-bonding networks in the solid state?
Q. Advanced
- Substituent Positioning : The 7-hydroxy group forms intramolecular hydrogen bonds with the 2-aminopyrimidine moiety, stabilizing the planar conformation. In contrast, 4-methyl groups disrupt π-π stacking, altering packing efficiency .
- Graph Set Analysis : Use Etter’s formalism to classify interactions (e.g., C(6) chains vs. discrete dimers) and predict co-crystal formation .
What are the limitations of current biological activity data, and how can they be addressed?
Q. Advanced
- Data Gaps : Limited in vivo studies and unclear mechanisms of action (e.g., kinase inhibition vs. oxidative stress modulation).
- Mitigation Strategies :
How to validate the purity of synthesized batches for reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
